molecular formula C8H4Br3N B12090780 2-(2,4,6-Tribromophenyl)acetonitrile

2-(2,4,6-Tribromophenyl)acetonitrile

Cat. No.: B12090780
M. Wt: 353.84 g/mol
InChI Key: UDWVHCZATQCGOQ-UHFFFAOYSA-N
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Description

2-(2,4,6-Tribromophenyl)acetonitrile is an organic compound with the molecular formula C8H4Br3N. It is a derivative of acetonitrile, where the phenyl ring is substituted with three bromine atoms at the 2, 4, and 6 positions. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4,6-Tribromophenyl)acetonitrile typically involves the bromination of phenylacetonitrile. The reaction is carried out using bromine in the presence of a catalyst, such as iron or aluminum bromide, under controlled conditions to ensure selective bromination at the 2, 4, and 6 positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

2-(2,4,6-Tribromophenyl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,4,6-Tribromophenyl)acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of flame retardants and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2,4,6-Tribromophenyl)acetonitrile involves its interaction with specific molecular targets. The bromine atoms and nitrile group play crucial roles in its reactivity and interactions. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4,6-Tribromophenyl)acetonitrile is unique due to its specific substitution pattern and the presence of the nitrile group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C8H4Br3N

Molecular Weight

353.84 g/mol

IUPAC Name

2-(2,4,6-tribromophenyl)acetonitrile

InChI

InChI=1S/C8H4Br3N/c9-5-3-7(10)6(1-2-12)8(11)4-5/h3-4H,1H2

InChI Key

UDWVHCZATQCGOQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Br)CC#N)Br)Br

Origin of Product

United States

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